molecular formula C15H11ClN2O B13043059 7-(Benzyloxy)-2-chloro-1,5-naphthyridine

7-(Benzyloxy)-2-chloro-1,5-naphthyridine

Cat. No.: B13043059
M. Wt: 270.71 g/mol
InChI Key: OYDVNYHOQVFANF-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-chloro-1,5-naphthyridine: is a heterocyclic compound that features a naphthyridine core substituted with a benzyloxy group at the 7-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthyridine derivative.

    Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. This involves reacting the naphthyridine derivative with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.

    Chlorination: The chlorination at the 2-position can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-2-chloro-1,5-naphthyridine: undergoes several types of chemical reactions:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 7-(Benzyloxy)-1,5-naphthyridine.

    Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-2-chloro-1,5-naphthyridine: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-chloro-1,5-naphthyridine depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

    Material Science: In electronic applications, it may function as a charge carrier or light-emitting molecule, depending on its electronic structure and the nature of its substituents.

Comparison with Similar Compounds

7-(Benzyloxy)-2-chloro-1,5-naphthyridine: can be compared with other similar compounds:

    7-(Benzyloxy)-1,5-naphthyridine: Lacks the chlorine atom at the 2-position, which may affect its reactivity and biological activity.

    2-Chloro-1,5-naphthyridine: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.

    7-(Benzyloxy)-2-methyl-1,5-naphthyridine: Substitutes a methyl group for the chlorine atom, potentially altering its electronic properties and reactivity.

The uniqueness of This compound lies in the combination of the benzyloxy and chlorine substituents, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-chloro-7-phenylmethoxy-1,5-naphthyridine

InChI

InChI=1S/C15H11ClN2O/c16-15-7-6-13-14(18-15)8-12(9-17-13)19-10-11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

OYDVNYHOQVFANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=N3)Cl)N=C2

Origin of Product

United States

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